![molecular formula C17H25BrN2O2 B12645488 Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromo-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Products like azides, thiols, or ethers.
Oxidation: Products like carboxylic acids or aldehydes.
Reduction: Products like the corresponding hydrocarbon.
Scientific Research Applications
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the 2-bromo-5-methylphenyl group, which can impart specific biological activities and chemical reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C17H25BrN2O2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-13-5-6-15(18)14(11-13)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
CXPHOFAPQQFHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


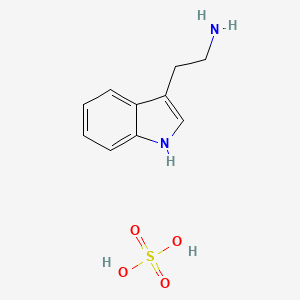
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
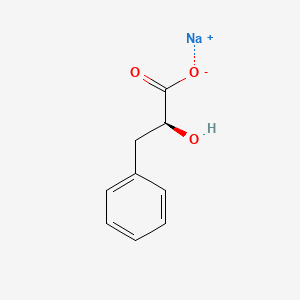
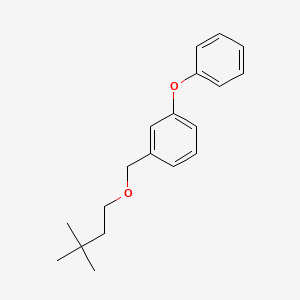
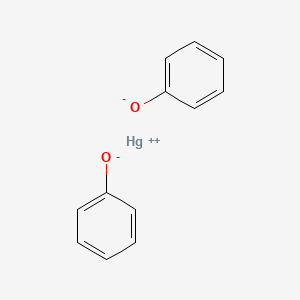
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)

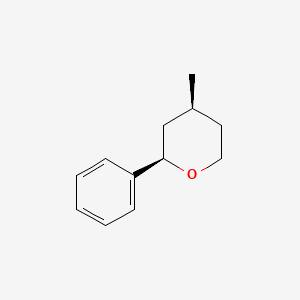

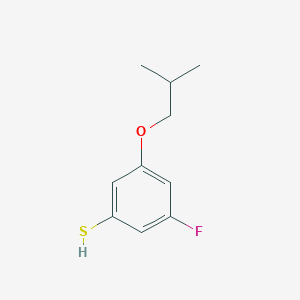

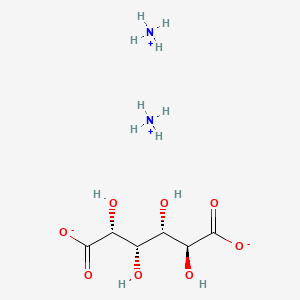

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
